molecular formula C7H5N3O B011262 Imidazo[1,2-a]pyrazine-3-carbaldehyde CAS No. 106012-58-2

Imidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No. B011262
M. Wt: 147.13 g/mol
InChI Key: FTYAMGYSJHEZQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde can be accomplished through various methods. One approach involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which allows for the efficient synthesis of the compound without any deliberate addition of a catalyst. This method is notable for its use of aqueous conditions and acetonitrile as a solvent, producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan et al., 2013). Additionally, an iodine-mediated intramolecular heteroannulation approach has been developed for constructing the imidazo[1,2-a]pyrazinone core, offering a metal-free protocol for accessing diversely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes (N. Mishra et al., 2013).

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-3-carbaldehyde is characterized by the presence of an imidazo[1,2-a]pyrazine core with a carbaldehyde group attached at the third position. This structural arrangement provides a reactive site for various chemical transformations, enabling the compound to participate in a wide range of organic reactions. The compound's structure has been extensively studied using techniques such as X-ray crystallography, providing detailed insights into its conformation and reactivity (M. Adib et al., 2008).

Scientific Research Applications

  • Scientific Field : Organic Chemistry & Drug Development
  • Summary of Application : Imidazo[1,2-a]pyrazine-3-carbaldehyde acts as a versatile scaffold in organic synthesis and drug development . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
  • Results or Outcomes : The compound has shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Scientific Field : Medicine

    • Summary of Application : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem and alpidem, are widely used in medicine .
    • Results or Outcomes : Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
  • Scientific Field : Materials Science

    • Summary of Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • Results or Outcomes : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Scientific Field : Medicine

    • Summary of Application : Imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem .
    • Results or Outcomes : Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
  • Scientific Field : Materials Science

    • Summary of Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • Results or Outcomes : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Safety And Hazards

  • Storage Temperature : Room temperature (RT) .

Future Directions

For more detailed information, refer to the relevant research articles . 🌟

properties

IUPAC Name

imidazo[1,2-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAMGYSJHEZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545527
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazine-3-carbaldehyde

CAS RN

106012-58-2
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

Imidazo[1,2-a]-pyrazine (0.30 g, 2.5 mmol) was dissolved in anhydrous DMF (10.0 mL) and added to a preformed solution of phosphorous oxychloride (0.26 mL, 2.8 mmol) in anhydrous DMF (10.0 mL). The solution was allowed to stir 72 h under nitrogen at RT. The solution was then poured into water (100 mL) and residual organics extracted with diethyl ether (3×30 mL). The remaining aqueous portion was concentrated to dryness under a nitrogen stream to yield the title compound (0.050 g). MS (ESI+) for m/z 148 (M+H)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Borisov, AA Tolmachev, OA Zavada… - Chemistry of …, 2013 - Springer
Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered. Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and …
Number of citations: 9 link.springer.com

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